molecular formula C13H10Cl2N2O2S B5908697 N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide

N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide

Cat. No. B5908697
M. Wt: 329.2 g/mol
InChI Key: GYSLQVDXCNSXJS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dichlorobenzylidene)benzenesulfonohydrazide, commonly known as DBBH, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a hydrazide derivative that has been synthesized using different methods and has shown significant biological activity, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of DBBH is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to inhibit the activity of certain enzymes, such as tyrosinase and urease, which are involved in various metabolic processes.
Biochemical and Physiological Effects:
DBBH has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and reduce the production of reactive oxygen species. In addition, DBBH has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DBBH has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad-spectrum biological activity. However, it also has some limitations, such as its relatively low solubility in water, which can hinder its application in certain experiments.

Future Directions

There are several future directions for research on DBBH. One potential area of study is its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Another area of research is the development of new synthesis methods for DBBH that can improve its yield and purity. Furthermore, the potential use of DBBH as a corrosion inhibitor and a dye for organic light-emitting diodes also warrants further investigation.

Synthesis Methods

DBBH can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde with benzenesulfonylhydrazide in the presence of a suitable catalyst. Another method involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate and benzenesulfonyl chloride. Both methods have been reported to yield pure DBBH with good yields.

Scientific Research Applications

DBBH has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. In addition, DBBH has shown potential as a corrosion inhibitor, a dye for organic light-emitting diodes, and a reagent for the determination of trace amounts of copper and iron ions.

properties

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-12-7-6-10(8-13(12)15)9-16-17-20(18,19)11-4-2-1-3-5-11/h1-9,17H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSLQVDXCNSXJS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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